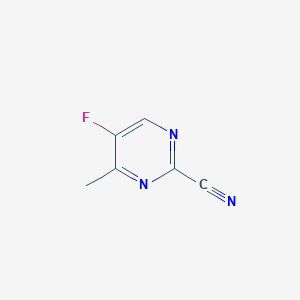

5-Fluoro-4-methylpyrimidine-2-carbonitrile

Overview

Description

5-Fluoro-4-methylpyrimidine-2-carbonitrile is a fluorinated pyrimidine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methylpyrimidine-2-carbonitrile typically involves the introduction of a fluorine atom into the pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyrimidine ring. The reaction conditions often require the use of polar aprotic solvents and elevated temperatures to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyrimidine oxides, while reduction can produce fluorinated pyrimidine amines.

Scientific Research Applications

5-Fluoro-4-methylpyrimidine-2-carbonitrile is extensively used in scientific research due to its versatility. Some of its applications include:

Drug Synthesis: It serves as a building block for the synthesis of various pharmaceutical compounds.

Organic Reactions: The compound is used in organic synthesis to introduce fluorine atoms into target molecules.

Molecular Studies: Researchers use it to study the effects of fluorine substitution on molecular properties and reactivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and small size allow it to influence the electronic properties of the pyrimidine ring, affecting its reactivity and interactions with other molecules. This can lead to the inhibition of certain enzymes or the modulation of molecular pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-4-methylpyrimidine-5-carbonitrile

- 5-Fluoro-2-methylpyrimidine-4-carbonitrile

- 4-Fluoro-5-methylpyrimidine-2-carbonitrile

Uniqueness

5-Fluoro-4-methylpyrimidine-2-carbonitrile is unique due to the specific positioning of the fluorine and methyl groups on the pyrimidine ring. This unique arrangement can result in distinct chemical properties and reactivity compared to other fluorinated pyrimidine derivatives.

Biological Activity

5-Fluoro-4-methylpyrimidine-2-carbonitrile is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

The mechanism of action for this compound involves its interaction with various molecular targets. The electronegative fluorine atom enhances the compound's ability to engage in hydrogen bonding and other interactions, facilitating enzyme inhibition or modulation of signaling pathways. This property makes it a candidate for various therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's IC50 values are reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 9.46 |

| A549 | 17.02 |

These values indicate that the compound is more effective than traditional chemotherapeutics like 5-Fluorouracil (5-FU) in certain contexts .

Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated antifungal activity against pathogens such as Candida albicans. Research indicates that it can achieve minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

| Fungal Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Candida albicans | 0.5 | Equivalent to Amphotericin B |

| Saccharomyces cerevisiae | 1.0 | Higher than standard treatments |

Case Studies

- Inhibition of Dihydrofolate Reductase : A study evaluated the compound's inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in Plasmodium falciparum. The results showed promising inhibitory activity with Ki values ranging from 1.3 to 243 nM for wild-type strains .

- Anti-inflammatory Effects : Another study assessed the anti-inflammatory potential of pyrimidine derivatives, including this compound. It was found to significantly reduce COX-2 enzyme levels, demonstrating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Modifications at various positions on the pyrimidine ring can enhance or diminish its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups at position 6 | Increases lipophilicity and cellular uptake |

| Substitution with halogens at position 2 | Enhances binding affinity to target enzymes |

Properties

IUPAC Name |

5-fluoro-4-methylpyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBNJWUCLYTKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.